1-methyl-3-nitro-1H-pyrazole-4-carbonitrile
CAS No.: 39205-64-6
Cat. No.: VC3920713
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39205-64-6 |
---|---|
Molecular Formula | C5H4N4O2 |
Molecular Weight | 152.11 g/mol |
IUPAC Name | 1-methyl-3-nitropyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C5H4N4O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,1H3 |
Standard InChI Key | NJBDBENRPJEIHN-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)[N+](=O)[O-])C#N |
Canonical SMILES | CN1C=C(C(=N1)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its IUPAC name, 1-methyl-3-nitropyrazole-4-carbonitrile, reflects the positions of its substituents: a methyl group at the 1-position, a nitro group at the 3-position, and a cyano group at the 4-position . The canonical SMILES representation \text{CN1C=C(C(=N1)[N+](=O)[O-])C#N} encodes its connectivity, while the InChI key uniquely identifies its stereochemical configuration .
Crystallographic and Spectroscopic Insights
X-ray crystallography of related pyrazole derivatives, such as 1-methyl-1H-pyrazol-2-ium nitrate, reveals orthorhombic crystal systems with lattice parameters , , and . Although direct crystallographic data for 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is limited, its structural analogs exhibit planar pyrazole rings with substituents influencing packing efficiency and intermolecular interactions . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups:
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Nitro group: Strong absorption bands near 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
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Cyano group: A sharp peak at ~2200 cm⁻¹ in IR spectra and a singlet near δ 110–120 ppm in NMR .
Synthesis and Manufacturing Processes
Conventional Nitration Routes
The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile typically begins with the nitration of 1-methylpyrazole. Using 15% nitric acid at temperatures below 283 K, 1-methylpyrazole undergoes electrophilic aromatic substitution to introduce the nitro group . This stepwise approach ensures regioselectivity, favoring the 3-position due to the electron-donating methyl group at the 1-position. Subsequent cyanation at the 4-position is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Green Chemistry Approaches
Recent studies emphasize sustainable synthesis using mechanochemical ball milling. For example, Fe₃O₄@SiO₂@Tannic acid nanoparticles catalyze the three-component reaction of azo-linked aldehydes, malononitrile, and hydrazines to yield 5-amino-pyrazole-4-carbonitriles under solvent-free conditions . While this method targets analogs, its principles are adaptable to 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile synthesis, offering reduced reaction times (20–40 minutes) and high yields (85–92%) .
Table 1: Comparative Synthesis Methods
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s thermal stability is evidenced by its high boiling point (360.8±27.0°C) and melting point (92°C) . It is sparingly soluble in polar solvents like water but exhibits good solubility in dimethyl sulfoxide (DMSO) and dichloromethane. The predicted of -6.15±0.10 indicates strong acidity, likely due to the electron-withdrawing nitro and cyano groups .
Spectroscopic Data
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NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 3.95 (s, 3H, CH₃) .
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NMR (100 MHz, DMSO-d₆): δ 158.2 (C=O), 142.1 (C-NO₂), 117.3 (C≡N), 35.8 (CH₃) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The nitro and cyano groups render this compound a valuable intermediate in drug discovery. It serves as a precursor for pyrazolopyrimidinones, which exhibit antitumor and antiviral activities . For instance, condensation with aldehydes yields heterocyclic frameworks that inhibit kinase enzymes in cancer pathways .
Agrochemical Development
In agrochemistry, derivatives of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile are explored as herbicides and insecticides. The nitro group enhances binding to pest-specific proteins, while the cyano moiety improves metabolic stability .
Recent Research Advances
Catalytic Reduction Mechanisms
Studies on 1-methyl-3-propyl-4-nitropyrazole-5-carbonitrile reveal that palladium-catalyzed hydrogenation proceeds through hydroxylamine and azoxy intermediates before forming the amine product . This insight informs optimization strategies for nitro-group reductions in related compounds.
Nanocatalyst Innovations
Fe₃O₄@SiO₂@Tannic acid nanoparticles enable reusable, eco-friendly synthesis of pyrazole-carbonitriles, achieving six reaction cycles without significant activity loss . This advancement aligns with global trends toward green chemistry.
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